Cas no 56640-11-0 (4-(2-methylphenyl)but-3-en-2-one)

56640-11-0 structure
Nome do Produto:4-(2-methylphenyl)but-3-en-2-one
4-(2-methylphenyl)but-3-en-2-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Buten-2-one,4-(2-methylphenyl)-, (3E)-
- 2-METHYLBENZALACETONE
- 4-(2-methylphenyl)but-3-en-2-one
- EN300-1870428
- (e)-4-(o-tolyl)but-3-en-2-one
- 3-Buten-2-one, 4-(2-methylphenyl)-
- AKOS013589773
- 16927-82-5
- 3-Buten-2-one, 4-(2-methylphenyl)-, (3E)-
- 4-(2-Methylphenyl)-but-3-en-2-one
- DTXSID90876372
- 56640-11-0
- trans-2-Methylbenzalacetone
- 3-BUTEN-2-ONE,4-(2-METHYLPHENYL)-
-
- Inchi: InChI=1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-8H,1-2H3/b8-7+
- Chave InChI: WPSNJCPNIUVDHW-BQYQJAHWSA-N
- SMILES: CC1=CC=CC=C1C=CC(=O)C
Propriedades Computadas
- Massa Exacta: 160.088815
- Massa monoisotópica: 160.088815
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 181
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.5
- Superfície polar topológica: 17.1
Propriedades Experimentais
- Densidade: 0.999
- Ponto de ebulição: 274.3°Cat760mmHg
- Ponto de Flash: 98.4°C
4-(2-methylphenyl)but-3-en-2-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870428-5.0g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 5g |
$3065.0 | 2023-06-01 | ||
Enamine | EN300-1870428-0.05g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 0.05g |
$227.0 | 2023-09-18 | ||
Enamine | EN300-1870428-0.5g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 0.5g |
$260.0 | 2023-09-18 | ||
Enamine | EN300-1870428-10.0g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 10g |
$4545.0 | 2023-06-01 | ||
Enamine | EN300-1870428-1.0g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 1g |
$1057.0 | 2023-06-01 | ||
Enamine | EN300-1870428-10g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 10g |
$1163.0 | 2023-09-18 | ||
Enamine | EN300-1870428-2.5g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 2.5g |
$529.0 | 2023-09-18 | ||
Enamine | EN300-1870428-0.25g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 0.25g |
$249.0 | 2023-09-18 | ||
Enamine | EN300-1870428-0.1g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 0.1g |
$238.0 | 2023-09-18 | ||
Enamine | EN300-1870428-5g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 5g |
$783.0 | 2023-09-18 |
4-(2-methylphenyl)but-3-en-2-one Literatura Relacionada
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1. Studies in light absorption. Part XIII. Steric effects in ortho-substituted styryl and related derivativesE. A. Braude,F. Sondheimer J. Chem. Soc. 1955 3773
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2. The formation and decomposition of 1,4,8,11 -tetra -azacyclotetradeca-4,11-dienesOlga H. Hankovszky,Kálmán Hideg,Douglas Lloyd,Hamish McNab J. Chem. Soc. Perkin Trans. 1 1979 1345
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R. J. Gillespie,J. A. Leisten J. Chem. Soc. 1954 1
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Sanjiv O. Tomer,Hemant P. Soni Catal. Sci. Technol. 2019 9 6517
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